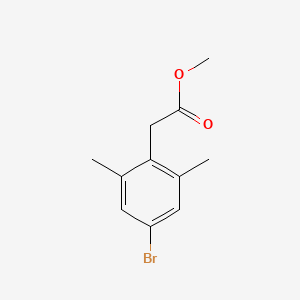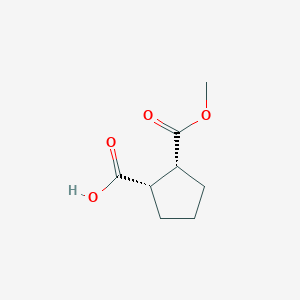
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE is an organic compound characterized by a cyclohexanone ring substituted with a bis(methoxycarbonyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE typically involves the reaction of cyclohexanone with a suitable methoxycarbonylating agent under controlled conditions. One common method involves the use of palladium-catalyzed methoxycarbonylation reactions, which can be carried out at room temperature with high selectivity . The reaction conditions often require the presence of specific ligands to achieve the desired product yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxycarbonylation processes, utilizing optimized catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic materials can enhance the scalability and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE exerts its effects involves interactions with specific molecular targets. For example, in catalytic reactions, the compound may act as a ligand or substrate, facilitating the formation of desired products through coordination with metal centers. The pathways involved often include nucleophilic attack, electron transfer, and bond formation or cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
Bis(methoxycarbonyl)methane: A compound with two methoxycarbonyl groups attached to a methane backbone.
Methoxycarbonylcyclohexane: A cyclohexane ring with a single methoxycarbonyl group.
Uniqueness
DIMETHYL (S)-2-(3-OXOCYCLOHEXYL)MALONATE is unique due to the presence of both a cyclohexanone ring and bis(methoxycarbonyl)methyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and industrial processes, distinguishing it from simpler analogs.
Propriétés
Formule moléculaire |
C11H16O5 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
dimethyl 2-[(1S)-3-oxocyclohexyl]propanedioate |
InChI |
InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
XRRVFMYYAGGSJO-ZETCQYMHSA-N |
SMILES isomérique |
COC(=O)C([C@H]1CCCC(=O)C1)C(=O)OC |
SMILES canonique |
COC(=O)C(C1CCCC(=O)C1)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-c]pyridazine](/img/structure/B8739835.png)
![2-Ethyl-N-(3-fluoropropyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B8739842.png)




![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B8739868.png)




![4-[[2-[[24-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[(1-carboxy-2-methylpropyl)amino]-5-oxopentanoic acid](/img/structure/B8739910.png)
